molecular formula C11H16BrNO B13201792 [(3-Bromo-4-methoxyphenyl)methyl](propyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](propyl)amine

Cat. No.: B13201792
M. Wt: 258.15 g/mol
InChI Key: TVWBRKHLPOVGNF-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for (3-Bromo-4-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.

    Reduction: Formation of 3-bromo-4-methoxyphenylmethane.

    Substitution: Formation of 3-hydroxy-4-methoxyphenylmethylamine or 3-amino-4-methoxyphenylmethylamine.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The propylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.

    3-Bromopropylamine: Contains a bromine atom and a propylamine group but lacks the aromatic ring.

    4-Methoxybenzylamine: Contains a methoxy group and an amine group but lacks the bromine atom.

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a propylamine side chain, distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

TVWBRKHLPOVGNF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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